molecular formula C20H23N3O4S B2893174 N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide CAS No. 896270-17-0

N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide

Cat. No.: B2893174
CAS No.: 896270-17-0
M. Wt: 401.48
InChI Key: VBAPZSCOTBSRBY-UHFFFAOYSA-N
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Description

N1-((1-(Phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (-NHC(O)C(O)NH-) core. Key structural features include:

  • o-Tolyl group: A methyl-substituted aryl moiety at the N2 position, introducing steric bulk and hydrophobic interactions.
  • Pyrrolidin-2-ylmethyl linker: Provides conformational flexibility and influences binding interactions.

Potential applications may include antiviral or enzyme-modulating activities, inferred from structurally related oxalamides .

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-15-8-5-6-12-18(15)22-20(25)19(24)21-14-16-9-7-13-23(16)28(26,27)17-10-3-2-4-11-17/h2-6,8,10-12,16H,7,9,13-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAPZSCOTBSRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Compounds from (13, 14, 15) share the oxalamide core but differ in substituents:

Compound ID Key Substituents Biological Activity Molecular Weight Source
Target Compound Phenylsulfonyl-pyrrolidinylmethyl, o-tolyl Inferred antiviral ~430* N/A
Compound 13 Acetyl-piperidinyl, thiazole, 4-chlorophenyl HIV entry inhibition 478.14
Compound 15 Pyrrolidinyl, 5-(2-hydroxyethyl)-4-methylthiazole, 4-chlorophenyl HIV entry inhibition 422.12

Key Differences :

  • Thiazole vs. Sulfonyl Groups : Compounds 13 and 15 incorporate thiazole rings, which may enhance π-π stacking in viral envelope interactions. The target’s phenylsulfonyl group could improve solubility or alter binding kinetics.
  • Chlorophenyl vs.

Umami Flavoring Agents

Compounds like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) and S5456 () are oxalamides used as flavor enhancers:

Compound ID Key Substituents Application CYP Inhibition NOEL (mg/kg/day) Source
S336 2,4-Dimethoxybenzyl, pyridinylethyl Umami flavor (FEMA 4233) <50% at 10 µM 100
Target Phenylsulfonyl-pyrrolidinylmethyl, o-tolyl N/A Unknown N/A N/A

Key Differences :

  • Substituent Electronics : S336’s dimethoxybenzyl group is electron-rich, favoring taste receptor activation. The target’s sulfonyl group is electron-deficient, suggesting divergent applications.
  • Safety Profile: S336 exhibits a high margin of safety (NOEL = 100 mg/kg/day), but the target’s toxicity remains unstudied .

Enzyme Inhibitors

describes oxalamides like Compound 6 (N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide) as soluble epoxide hydrolase (sEH) inhibitors:

Compound ID Key Substituents Target Enzyme Purity Source
Compound 6 Adamantyl, benzyloxy sEH >90%
Target Phenylsulfonyl-pyrrolidinylmethyl, o-tolyl Unknown N/A N/A

Key Differences :

  • Bulky Groups : Adamantyl in Compound 6 enhances hydrophobic binding to sEH. The target’s o-tolyl may serve a similar role but with reduced rigidity.
  • Sulfonyl vs. Benzyloxy : The sulfonyl group’s polarity could shift solubility or off-target effects compared to benzyloxy .

Structural Analogues with Sulfonyl Modifications

and 13 highlight compounds with sulfonyl-pyrrolidine/piperidine motifs:

Compound ID () Key Substituents Molecular Weight Application Source
N1-(2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide Phenylsulfonyl-piperidinyl, p-tolyl 429.5 Unknown
Target Phenylsulfonyl-pyrrolidinylmethyl, o-tolyl ~430* N/A N/A

Key Differences :

  • Piperidine vs. Pyrrolidine : Piperidine (6-membered ring) in ’s compound may confer different conformational dynamics compared to the target’s pyrrolidine (5-membered ring).
  • p-Tolyl vs. o-Tolyl : The para-methyl group in ’s compound avoids steric clashes, whereas the ortho-substitution in the target could hinder rotational freedom or binding .

Q & A

Q. What are the optimal synthetic routes for N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Coupling of pyrrolidine derivatives : React 1-(phenylsulfonyl)pyrrolidine-2-carbaldehyde with a methylamine derivative to form the pyrrolidinylmethyl intermediate.

Oxalamide formation : Use oxalyl chloride or ethyl oxalyl chloride to couple the intermediate with o-toluidine under basic conditions (e.g., triethylamine in DCM) .

  • Critical parameters :
  • Temperature : Maintain 0–5°C during oxalylation to prevent side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .

Q. How is the stereochemistry of the pyrrolidine ring confirmed in this compound?

  • Methodological Answer :
  • Chiral HPLC : Resolve enantiomers using a Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phase .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtained (e.g., via slow evaporation in methanol) .
  • NMR analysis : Compare coupling constants (e.g., 3JHH^3J_{HH}) of pyrrolidine protons to known stereoisomers .

Q. What preliminary assays are used to screen its bioactivity?

  • Methodological Answer :
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or hydrolases (e.g., sEH) using fluorogenic substrates; IC50_{50} values are calculated from dose-response curves .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure; EC50_{50} values indicate potency .
  • Binding affinity : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins (e.g., Bcl-2) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., replace phenylsulfonyl with mesitylsulfonyl or pyridinyl groups) and assess changes in bioactivity .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding poses with targets (e.g., HIV protease) and correlate with experimental IC50_{50} values .
  • Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors (e.g., oxalamide oxygen) using Schrödinger’s Phase .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Orthogonal assays : Validate enzyme inhibition results using both fluorometric and radiometric assays to rule out assay-specific artifacts .
  • Metabolic stability testing : Incubate compound with liver microsomes (human/rat) to assess if rapid degradation explains inconsistent cellular activity .
  • Proteomic profiling : Use mass spectrometry to identify off-target interactions that may confound bioactivity interpretations .

Q. How does the compound’s stability under physiological conditions impact experimental design?

  • Methodological Answer :
  • pH stability : Incubate in buffers (pH 1–9) at 37°C for 24 hr; monitor degradation via LC-MS. Acidic conditions often hydrolyze the oxalamide moiety .
  • Temperature sensitivity : Store at –20°C in anhydrous DMSO to prevent aggregation; confirm stability via NMR after thawing .
  • Light exposure : Protect from UV light to avoid sulfonyl group decomposition; use amber vials for long-term storage .

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